YM-53601 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

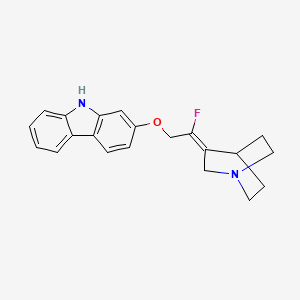

2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15/h1-6,11,14,23H,7-10,12-13H2/b19-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDCPFTULXRWQH-HNENSFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048368 | |

| Record name | 3-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182959-28-0 | |

| Record name | 3-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-53601 free base | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM6NLS5FVJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

YM-53601 Free Base: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] This document provides an in-depth overview of the mechanism of action of YM-53601 free base, detailing its effects on lipid metabolism and associated signaling pathways. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Core Mechanism of Action: Inhibition of Squalene Synthase

The primary mechanism of action of YM-53601 is the direct inhibition of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase or FDFT1).[5] This enzyme catalyzes the first committed step in cholesterol synthesis, a two-step reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, YM-53601 effectively curtails the de novo synthesis of cholesterol. Unlike HMG-CoA reductase inhibitors, squalene synthase inhibitors do not affect the synthesis of other essential non-sterol isoprenoids like ubiquinone and dolichol, which are crucial for cellular function.

Signaling Pathway

The inhibition of squalene synthase by YM-53601 occurs within the mevalonate pathway, a key metabolic cascade for the production of cholesterol and other isoprenoids. The reduction in downstream sterol products is believed to activate Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a transcription factor that upregulates the expression of genes involved in cholesterol uptake and synthesis, such as the LDL receptor. This dual action of inhibiting synthesis while potentially increasing clearance of circulating cholesterol contributes to its lipid-lowering effects.

References

- 1. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivochem.net [invivochem.net]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

YM-53601: A Potent Squalene Synthase Inhibitor for Hyperlipidemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YM-53601, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting the first committed step in sterol synthesis, YM-53601 effectively reduces plasma cholesterol and triglyceride levels, demonstrating significant potential as a therapeutic agent for hypercholesterolemia and hypertriglyceridemia.[1][2] This technical guide provides a comprehensive overview of YM-53601, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant biological pathways.

Introduction

Elevated levels of plasma cholesterol, particularly low-density lipoprotein (LDL) cholesterol, are a major risk factor for the development of atherosclerosis and subsequent cardiovascular events.[3] While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there remains a clinical need for alternative and complementary therapeutic strategies. Squalene synthase (farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21) represents a promising target as it catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene, the first specific intermediate in cholesterol biosynthesis. Inhibition of this enzyme avoids the depletion of essential non-sterol isoprenoids, such as ubiquinone and dolichol, a potential concern with statin therapy. YM-53601 has emerged as a significant small molecule inhibitor of this enzyme, demonstrating robust lipid-lowering effects in various preclinical models.

Mechanism of Action

YM-53601 exerts its lipid-lowering effects by directly inhibiting the enzymatic activity of squalene synthase. This inhibition leads to a reduction in the hepatic synthesis of cholesterol. The decrease in intracellular cholesterol levels is sensed by the sterol regulatory element-binding protein (SREBP) pathway, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. This enhanced expression of LDL receptors leads to increased clearance of LDL and very-low-density lipoprotein (VLDL) remnants from the circulation, ultimately lowering plasma cholesterol levels. Furthermore, YM-53601 has been shown to suppress lipogenic biosynthesis and the secretion of triglycerides from the liver, contributing to its triglyceride-lowering effects.

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for YM-53601.

Table 1: In Vitro Inhibition of Squalene Synthase Activity by YM-53601

| Species/Cell Line | Microsomal Source | IC50 (nM) |

| Human | HepG2 Cells | 79 |

| Rat | Liver | 90 |

| Hamster | Liver | 170 |

| Guinea Pig | Liver | 46 |

| Rhesus Monkey | Liver | 45 |

Table 2: In Vivo Efficacy of YM-53601 on Cholesterol Biosynthesis

| Species | Parameter | ED50 (mg/kg) |

| Rat | Inhibition of Cholesterol Biosynthesis | 32 |

Table 3: In Vivo Effects of YM-53601 on Plasma Lipids

| Species | Diet | Dose | Duration | Effect on Non-HDL-C | Effect on Triglycerides |

| Guinea Pig | Normal | 100 mg/kg/day | 14 days | ↓ 47% | Not specified |

| Rhesus Monkey | Normal | 50 mg/kg, twice daily | 21 days | ↓ 37% | Not specified |

| Hamster | Normal | 50 mg/kg/day | 5 days | ↓ ~70% | ↓ 81% |

| Hamster | High-Fat | 100 mg/kg/day | 7 days | Not specified | ↓ 73% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of YM-53601.

Squalene Synthase Activity Assay

This protocol describes the measurement of squalene synthase activity in hepatic microsomes.

Objective: To determine the in vitro inhibitory potency of YM-53601 on squalene synthase.

Materials:

-

Hepatic microsomes from various species (e.g., rat, hamster, human HepG2 cells)

-

[³H]farnesyl pyrophosphate (FPP)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Potassium fluoride (KF)

-

Dithiothreitol (DTT)

-

YM-53601

-

Scintillation fluid

-

Hexane

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, KF, DTT, and NADPH.

-

Add the microsomal protein to the reaction mixture.

-

Introduce varying concentrations of YM-53601 or vehicle control to the respective reaction tubes.

-

Initiate the reaction by adding [³H]FPP.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., potassium hydroxide).

-

Extract the lipid-soluble products (including [³H]squalene) using hexane.

-

Quantify the amount of [³H]squalene formed by liquid scintillation counting.

-

Calculate the percent inhibition at each concentration of YM-53601 and determine the IC50 value.

In Vivo Inhibition of Cholesterol Biosynthesis

This protocol outlines the procedure to assess the in vivo efficacy of YM-53601 in inhibiting de novo cholesterol synthesis.

Objective: To determine the ED50 of YM-53601 for the inhibition of cholesterol biosynthesis in rats.

Materials:

-

Male Sprague-Dawley rats

-

YM-53601

-

[¹⁴C]-acetate

-

Saline solution

-

Anesthesia

-

Equipment for blood and tissue collection

-

Scintillation counter

Procedure:

-

Administer a single oral dose of YM-53601 or vehicle control to the rats.

-

After a specified time (e.g., 1 hour), inject the rats intraperitoneally with [¹⁴C]-acetate.

-

After a further incubation period (e.g., 1 hour), anesthetize the animals and collect blood and liver tissue.

-

Extract total lipids from the plasma and liver samples.

-

Separate the non-saponifiable lipids (containing cholesterol).

-

Quantify the amount of [¹⁴C] incorporated into cholesterol using a scintillation counter.

-

Calculate the percent inhibition of cholesterol biosynthesis for each dose of YM-53601 compared to the control group.

-

Determine the ED50 value from the dose-response curve.

VLDL and LDL Clearance Rate Assay

This protocol describes the methodology to measure the effect of YM-53601 on the clearance of VLDL and LDL from plasma in hamsters.

Objective: To evaluate the impact of YM-53601 on the clearance rate of VLDL and LDL.

Materials:

-

Male Golden Syrian hamsters

-

YM-53601

-

Human VLDL and LDL

-

1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI) fluorescent dye

-

Anesthesia

-

Equipment for intravenous injection and blood sampling

-

Fluorometer

Procedure:

-

Label human VLDL and LDL with the fluorescent dye DiI to prepare DiI-VLDL and DiI-LDL.

-

Treat hamsters with YM-53601 or vehicle control for a specified period (e.g., 5 days).

-

Anesthetize the hamsters and inject a bolus of DiI-VLDL or DiI-LDL intravenously.

-

Collect blood samples at various time points post-injection (e.g., 2, 5, 10, 30, and 60 minutes).

-

Separate the plasma from the blood samples.

-

Measure the fluorescence of the plasma samples using a fluorometer to determine the concentration of DiI-labeled lipoproteins remaining in circulation.

-

Calculate the clearance rate of DiI-VLDL and DiI-LDL from the plasma disappearance curves.

Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows related to YM-53601.

Conclusion

YM-53601 is a potent and selective squalene synthase inhibitor with significant cholesterol and triglyceride-lowering properties demonstrated in a range of preclinical models. Its mechanism of action, targeting a key committed step in cholesterol biosynthesis, offers a distinct advantage over existing therapies. The comprehensive data and detailed protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical development of YM-53601 and other squalene synthase inhibitors for the management of dyslipidemia.

References

- 1. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rates of receptor-dependent and -independent low density lipoprotein uptake in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-53601: A Potent Inhibitor of Cholesterol Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YM-53601 is a novel and potent small molecule inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, YM-53601 effectively reduces the production of cholesterol and has demonstrated significant lipid-lowering effects in various preclinical models. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to YM-53601, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Hypercholesterolemia is a major risk factor for the development of cardiovascular diseases. The inhibition of cholesterol biosynthesis is a well-established therapeutic strategy for managing elevated cholesterol levels. While HMG-CoA reductase inhibitors (statins) are the current standard of care, targeting downstream enzymes in the cholesterol biosynthesis pathway, such as squalene synthase, offers a promising alternative with a distinct mechanism of action. YM-53601 emerges as a significant compound in this class, demonstrating potent inhibition of squalene synthase and subsequent reduction of plasma cholesterol and triglycerides.[1][2]

Mechanism of Action

YM-53601 exerts its lipid-lowering effects by specifically inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[3] Squalene synthase catalyzes the first committed step in cholesterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, YM-53601 prevents the formation of squalene and all subsequent sterol intermediates, leading to a reduction in de novo cholesterol synthesis.

Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of inhibition by YM-53601.

References

- 1. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

YM-53601 and Triglyceride Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. Beyond its well-documented cholesterol-lowering effects, YM-53601 has demonstrated significant efficacy in reducing plasma triglyceride levels. This technical guide provides an in-depth overview of the mechanism of action of YM-53601, with a specific focus on its impact on triglyceride metabolism. It consolidates key preclinical data, details experimental methodologies, and presents signaling pathways and experimental workflows through structured tables and Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel lipid-lowering therapies.

Mechanism of Action: Inhibition of Squalene Synthase

YM-53601 exerts its primary effect by inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), the enzyme that catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) to squalene.[1] This inhibition leads to a reduction in the hepatic synthesis of cholesterol.

Impact on Triglyceride Metabolism

The reduction in hepatic cholesterol synthesis due to squalene synthase inhibition has a direct impact on triglyceride metabolism. The proposed mechanism involves the following key points:

-

Inhibition of Lipogenic Biosynthesis: YM-53601 has been shown to suppress the biosynthesis of triglycerides and free fatty acids in the liver.[2] This effect occurs at a similar dose range to that of cholesterol biosynthesis inhibition.[2]

-

Reduced VLDL Secretion: By inhibiting the synthesis of cholesterol, a key component of very-low-density lipoproteins (VLDL), YM-53601 reduces the assembly and secretion of VLDL particles from the liver.[3] Since VLDL is the primary carrier of triglycerides from the liver to peripheral tissues, a decrease in VLDL secretion leads to lower plasma triglyceride levels.[4]

-

Enhanced VLDL and LDL Clearance: Studies in hamsters have indicated that YM-53601 enhances the clearance rate of both VLDL and low-density lipoprotein (LDL) from the plasma. This enhanced clearance contributes to the reduction in circulating triglyceride and cholesterol levels. The enhanced VLDL clearance appears to be mediated, at least in part, through the lipoprotein lipase (LPL) pathway.

The following diagram illustrates the signaling pathway of YM-53601's effect on triglyceride metabolism:

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on YM-53601.

Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601

| Species/Cell Line | IC50 (nM) |

| Human (HepG2 cells) | 79 |

| Rhesus Monkey | 45 |

| Guinea-pig | 46 |

| Rat | 90 |

| Hamster | 170 |

Table 2: Effect of YM-53601 on Plasma Triglyceride and Non-HDL Cholesterol Levels in Animal Models

| Animal Model | Diet | Treatment | Dosage | Duration | % Reduction in Triglycerides | % Reduction in non-HDL-C | Reference |

| Hamsters | Normal | YM-53601 | 50 mg/kg/day | 5 days | 81 | 74 | |

| Hamsters | High-Fat | YM-53601 | 100 mg/kg/day | 7 days | 73 | - | |

| Hamsters | High-Fat | Fenofibrate | 100 mg/kg/day | 7 days | 53 | - | |

| Rats | High-Fat | YM-53601 | 50 mg/kg | 1 week | 33 | 44 | |

| Guinea-pigs | - | YM-53601 | 100 mg/kg/day | 14 days | - | 47 | |

| Rhesus Monkeys | - | YM-53601 | 50 mg/kg, twice daily | 21 days | - | 37 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on YM-53601.

In Vitro Squalene Synthase Activity Assay

This assay measures the ability of YM-53601 to inhibit the enzymatic activity of squalene synthase in hepatic microsomes.

-

Preparation of Microsomes: Liver tissues from various species or HepG2 cells are homogenized and centrifuged to isolate the microsomal fraction, which contains squalene synthase.

-

Assay Conditions: The assay is typically carried out in a HEPES buffer (pH 7.5) containing MgCl2, DTT, NaF, and NADPH.

-

Substrate and Inhibitor: The substrate, [3H]-farnesyl diphosphate, and varying concentrations of YM-53601 (dissolved in DMSO) are added to the reaction mixture.

-

Incubation and Quantification: The reaction is incubated and then stopped. The product, [3H]-squalene, is extracted and quantified using liquid scintillation counting to determine the level of inhibition.

The following diagram illustrates the workflow for the in vitro squalene synthase activity assay:

In Vivo Triglyceride and Cholesterol Biosynthesis Assay

This assay assesses the effect of YM-53601 on the de novo synthesis of triglycerides and cholesterol in live animals.

-

Animal Model and Treatment: Rats or hamsters are often pre-treated with cholestyramine to upregulate cholesterol biosynthesis. The animals are then orally administered a single dose of YM-53601.

-

Radiolabeling: One hour after YM-53601 administration, [14C]-acetate is injected intraperitoneally.

-

Sample Collection and Analysis: After a set period, blood and liver samples are collected. Lipids are extracted, and the incorporation of [14C] into triglyceride and cholesterol fractions is measured to determine the rate of biosynthesis.

VLDL and LDL Clearance Assay

This experiment measures the rate at which VLDL and LDL are removed from the bloodstream in the presence of YM-53601.

-

Animal Model and Treatment: Hamsters are typically used and are treated with YM-53601 for several days.

-

Lipoprotein Labeling and Injection: VLDL and LDL are isolated from donor animals and labeled with a fluorescent dye (e.g., DiI). The labeled lipoproteins are then injected intravenously into the treated and control animals.

-

Blood Sampling and Analysis: Blood samples are collected at various time points after injection. The fluorescence intensity in the plasma is measured to determine the rate of disappearance of the labeled lipoproteins.

-

Role of LPL: To investigate the involvement of lipoprotein lipase, some experiments include pre-treatment with protamine sulfate, an LPL inhibitor.

The following diagram illustrates the workflow for the VLDL/LDL clearance assay:

Conclusion

YM-53601 is a promising lipid-lowering agent that demonstrates a dual effect on both cholesterol and triglyceride metabolism. Its primary mechanism of inhibiting squalene synthase not only reduces cholesterol biosynthesis but also leads to a significant decrease in plasma triglycerides. This triglyceride-lowering effect is attributed to the inhibition of hepatic lipogenesis, reduced VLDL secretion, and enhanced clearance of triglyceride-rich lipoproteins. The preclinical data strongly support the potential of YM-53601 as a therapeutic agent for managing dyslipidemia, particularly in patients with mixed hyperlipidemia characterized by elevated levels of both cholesterol and triglycerides. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human populations.

References

- 1. Measuring VLDL1 secretion in humans with an intravenous fat emulsion test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of YM-53601, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-53601 Free Base: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols for YM-53601 free base, a potent squalene synthase inhibitor. The information is intended to support research and development efforts in lipid-lowering therapies and related fields.

Core Chemical Properties

This compound is a small molecule inhibitor of the enzyme squalene synthase.[1][2][] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 182959-28-0[1][2] |

| Molecular Formula | C21H21FN2O |

| Molecular Weight | 336.40 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathway

YM-53601 functions as a potent inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, YM-53601 prevents the conversion of farnesyl pyrophosphate to squalene, a precursor to cholesterol. This inhibition leads to a reduction in the synthesis of cholesterol and subsequently lowers plasma levels of non-HDL cholesterol and triglycerides. The compound is also identified as an inhibitor of farnesyl-diphosphate farnesyltransferase 1 (FDFT1).

The following diagram illustrates the simplified signaling pathway affected by YM-53601.

Experimental Protocols

Published research details several key experimental protocols for evaluating the efficacy of YM-53601. These methodologies provide a framework for further investigation.

In Vitro Squalene Synthase Inhibition Assay

A common in vitro method to determine the inhibitory activity of YM-53601 involves using liver microsomes from various species or human hepatoma cells (HepG2).

Methodology:

-

Microsome Preparation: Liver tissues or HepG2 cells are homogenized in a suitable buffer (e.g., 50 mM HEPES) and centrifuged to isolate the microsomal fraction.

-

Incubation: The microsomal preparation is incubated with a radiolabeled substrate, such as [3H]farnesyl diphosphate, in the presence of varying concentrations of YM-53601.

-

Extraction: After incubation, the reaction is stopped, and the lipid-soluble products, including the formed [3H]squalene, are extracted using an organic solvent.

-

Quantification: The amount of radioactive squalene is quantified using liquid scintillation counting to determine the extent of inhibition by YM-53601. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then calculated.

In Vivo Cholesterol Biosynthesis Inhibition Assay in Rats

This protocol assesses the in vivo efficacy of YM-53601 in inhibiting cholesterol synthesis.

Methodology:

-

Animal Model: Rats are typically used for this assay.

-

Drug Administration: YM-53601 is administered orally to the rats at various doses.

-

Radiolabel Injection: After a specific time following drug administration (e.g., 1 hour), a radiolabeled precursor of cholesterol, such as [14C]-acetate, is injected intraperitoneally.

-

Sample Collection and Analysis: After a further incubation period (e.g., 1 hour), the animals are euthanized, and blood and liver samples are collected. The incorporation of the radiolabel into newly synthesized cholesterol is measured to determine the dose-dependent inhibitory effect of YM-53601. The ED50 value, the dose that causes a 50% reduction in cholesterol biosynthesis, can be determined.

The following diagram outlines a typical experimental workflow for in vivo evaluation.

Conclusion

This compound is a well-characterized squalene synthase inhibitor with demonstrated efficacy in reducing cholesterol and triglyceride levels in various animal models. The provided chemical data, mechanism of action, and experimental protocols offer a solid foundation for researchers and drug development professionals to explore its therapeutic potential further.

References

The Discovery and Development of YM-53601: A Squalene Synthase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of YM-53601. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in lipid-lowering agents and the inhibition of cholesterol synthesis. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction

Hypercholesterolemia and hypertriglyceridemia are major risk factors for the development of atherosclerotic cardiovascular disease. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there is continued interest in alternative and complementary therapeutic strategies.[1][2][3] Squalene synthase (farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21) represents a key regulatory point in cholesterol biosynthesis. It catalyzes the first committed step in the formation of sterols, the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene.[1][3] Inhibition of this enzyme is an attractive approach as it specifically blocks cholesterol synthesis without affecting the production of essential non-sterol isoprenoids derived from FPP. YM-53601, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, emerged from a discovery program aimed at identifying novel squalene synthase inhibitors.

Mechanism of Action

YM-53601 exerts its lipid-lowering effects by directly inhibiting the enzyme squalene synthase. This enzyme is located in the endoplasmic reticulum and is a crucial component of the mevalonate pathway for cholesterol synthesis.

Cholesterol Biosynthesis Pathway and the Role of Squalene Synthase

The synthesis of cholesterol is a multi-step process that begins with acetyl-CoA. As illustrated in the signaling pathway diagram below, squalene synthase catalyzes the reductive dimerization of two FPP molecules into squalene. This is the first irreversible step dedicated solely to sterol biosynthesis. By inhibiting this enzyme, YM-53601 prevents the formation of squalene and all subsequent downstream products, including cholesterol.

In Vitro Efficacy

The inhibitory activity of YM-53601 against squalene synthase was evaluated in hepatic microsomes from various species. The results demonstrate that YM-53601 is a potent inhibitor of this enzyme across different animal models and in a human-derived cell line.

| Species/Cell Line | IC50 (nM) |

| Rat | 90 |

| Hamster | 170 |

| Guinea-pig | 46 |

| Rhesus Monkey | 45 |

| HepG2 (Human) | 79 |

| Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601 in Hepatic Microsomes. |

In Vivo Efficacy

The lipid-lowering effects of YM-53601 were assessed in several animal models, demonstrating significant reductions in plasma cholesterol and triglyceride levels.

Cholesterol Biosynthesis Inhibition in Rats

In vivo studies in rats confirmed that YM-53601 effectively inhibits cholesterol biosynthesis from acetate in a dose-dependent manner. The oral ED50 for the inhibition of cholesterol biosynthesis was determined to be 32 mg/kg.

Plasma Lipid Reduction in Various Animal Models

The efficacy of YM-53601 in reducing plasma non-HDL cholesterol and triglycerides was evaluated in guinea-pigs, rhesus monkeys, and hamsters. The results are summarized in the table below.

| Animal Model | Diet | Dose | Duration | % Reduction in non-HDL-C | % Reduction in Triglycerides |

| Guinea-pigs | Normal | 100 mg/kg/day | 14 days | 47% | Not Reported |

| Rhesus Monkeys | Normal | 50 mg/kg, twice daily | 21 days | 37% | Not Reported |

| Hamsters | Normal | 50 mg/kg/day | 5 days | ~70% | 81% |

| Hamsters | High-fat | 100 mg/kg/day | 7 days | Not Reported | 73% |

| Table 2: In Vivo Efficacy of YM-53601 on Plasma Lipids in Different Animal Models. |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of YM-53601. The following protocols are based on published studies and general laboratory procedures.

Preparation of Hepatic Microsomes

A general procedure for the isolation of hepatic microsomes for in vitro enzyme assays is outlined below.

Protocol Details:

-

Homogenization: Livers are minced and homogenized in a cold buffer (e.g., Tris-HCl with sucrose and EDTA) using a Potter-Elvehjem homogenizer.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate cellular components. A low-speed centrifugation (e.g., 10,000 x g) removes nuclei and mitochondria. The resulting supernatant is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspension and Storage: The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use.

In Vitro Squalene Synthase Inhibition Assay

The potency of YM-53601 as a squalene synthase inhibitor was determined using an in vitro assay with radiolabeled substrate.

Principle: The assay measures the conversion of [3H]farnesyl pyrophosphate ([3H]FPP) to [3H]squalene by squalene synthase in hepatic microsomes. The amount of [3H]squalene produced is quantified to determine the enzyme's activity.

General Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing hepatic microsomes, a buffer system (e.g., HEPES), NADPH, and various concentrations of YM-53601.

-

Initiation: The reaction is initiated by the addition of [3H]FPP.

-

Incubation: The mixture is incubated at 37°C for a specified time.

-

Termination and Extraction: The reaction is stopped, and the lipids, including [3H]squalene, are extracted using an organic solvent (e.g., hexane).

-

Quantification: The amount of [3H]squalene in the extract is determined by liquid scintillation counting.

-

Data Analysis: The concentration of YM-53601 that inhibits 50% of the squalene synthase activity (IC50) is calculated.

In Vivo Animal Studies

The following provides a general workflow for the in vivo evaluation of YM-53601.

Protocol Details:

-

Animal Models: Various animal models were used, including rats, guinea-pigs, rhesus monkeys, and hamsters.

-

Diet: Animals were fed either a normal or a high-fat diet to induce hyperlipidemia.

-

Drug Administration: YM-53601 was typically suspended in a vehicle like 0.5% methylcellulose and administered orally once or twice daily.

-

Blood Sampling: Blood samples were collected after a fasting period at baseline and at various time points during the treatment period.

-

Lipid Analysis: Plasma total cholesterol, HDL cholesterol, and triglycerides were measured using enzymatic assay kits. Non-HDL cholesterol was calculated as total cholesterol minus HDL cholesterol.

Clinical Development and Future Perspectives

Information regarding the clinical development of YM-53601 is limited in the public domain. While the preclinical data demonstrated promising lipid-lowering effects, the progression to and outcome of human clinical trials are not well-documented. Other squalene synthase inhibitors, such as lapaquistat (TAK-475), have been investigated in clinical trials but faced challenges, including concerns about hepatotoxicity, which ultimately led to the discontinuation of their development. These findings highlight the potential hurdles for this class of drugs.

Despite the challenges, the development of squalene synthase inhibitors like YM-53601 has provided valuable insights into the regulation of cholesterol metabolism and the potential of targeting enzymes downstream of HMG-CoA reductase.

Conclusion

YM-53601 is a potent inhibitor of squalene synthase with significant cholesterol and triglyceride-lowering effects demonstrated in a range of preclinical models. This technical guide has summarized the key findings related to its discovery and development, providing quantitative data and an overview of the experimental methodologies employed. The exploration of YM-53601 and other compounds in its class has contributed to a deeper understanding of lipid metabolism and continues to inform the search for new therapeutic agents for dyslipidemia.

References

- 1. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to YM-53601 and Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Farnesyl-diphosphate farnesyltransferase 1 (FDFT1), also known as squalene synthase, is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in cholesterol synthesis, the conversion of two molecules of farnesyl diphosphate (FPP) to squalene. This positions FDFT1 as a key regulatory point and an attractive target for therapeutic intervention in hypercholesterolemia and other diseases characterized by dysregulated lipid metabolism. YM-53601 is a potent and specific inhibitor of FDFT1, demonstrating significant lipid-lowering effects in various preclinical models. This technical guide provides a comprehensive overview of YM-53601 and its interaction with FDFT1, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing FDFT1 inhibition, and a visualization of the relevant signaling pathways.

YM-53601: A Potent FDFT1 Inhibitor

YM-53601 is a small molecule inhibitor that specifically targets FDFT1, effectively blocking the synthesis of squalene, a precursor to cholesterol.[1][2] Its inhibitory action leads to a reduction in plasma cholesterol and triglyceride levels, making it a promising candidate for the treatment of hyperlipidemia.[3][4][5]

Quantitative Inhibitory Activity

The inhibitory potency of YM-53601 against FDFT1 has been quantified across various species and experimental conditions. The half-maximal inhibitory concentration (IC50) and the half-maximal effective dose (ED50) are key parameters that describe its efficacy.

| Parameter | Species/System | Value | Reference |

| IC50 | Human hepatoma cells (HepG2) | 79 nM | |

| IC50 | Rat hepatic microsomes | 90 nM | |

| IC50 | Hamster hepatic microsomes | 170 nM | |

| IC50 | Guinea-pig hepatic microsomes | 46 nM | |

| IC50 | Rhesus monkey hepatic microsomes | 45 nM | |

| ED50 | Cholesterol biosynthesis inhibition in rats (in vivo) | 32 mg/kg |

In Vivo Efficacy

Preclinical studies in various animal models have demonstrated the significant lipid-lowering effects of YM-53601.

| Animal Model | Dosage | Effect | Reference |

| Rats (high-fat diet) | 12.5, 25, 50 mg/kg/day for 1 week | Dose-dependent reduction in plasma nonHDL-C and triglycerides. | |

| Guinea-pigs | 100 mg/kg/day for 14 days | 47% reduction in plasma nonHDL-C. | |

| Hamsters (normal diet) | 50 mg/kg/day for 5 days | 81% decrease in plasma triglycerides and a 57% decrease in total cholesterol. | |

| Hamsters (high-fat diet) | 100 mg/kg/day for 7 days | 73% reduction in plasma triglycerides. | |

| Rhesus monkeys | 50 mg/kg, twice daily for 21 days | 37% decrease in plasma nonHDL-C. |

FDFT1 Signaling and Regulation

FDFT1 is a key enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. Its activity is tightly regulated, primarily at the transcriptional level by Sterol Regulatory Element-Binding Protein 2 (SREBP-2).

Cholesterol Biosynthesis Pathway

FDFT1 catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene. This is the first enzymatic step dedicated solely to sterol biosynthesis.

Transcriptional Regulation by SREBP-2

The expression of the FDFT1 gene is primarily controlled by the transcription factor SREBP-2. When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter region of the FDFT1 gene, thereby upregulating its transcription.

Experimental Protocols

In Vitro FDFT1 (Squalene Synthase) Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of compounds like YM-53601 against FDFT1 using a radiolabeled substrate.

Objective: To measure the IC50 value of a test compound for the inhibition of FDFT1 activity.

Materials:

-

Hepatic microsomes (from desired species)

-

Test compound (e.g., YM-53601) dissolved in DMSO

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Reagents:

-

11 mM NaF

-

5.5 mM MgCl2

-

3 mM DTT

-

1 mM NADPH

-

5 µM Farnesyl diphosphate (FPP)

-

[3H]-Farnesyl diphosphate ([3H]-FPP) (e.g., 15 Ci/mmol)

-

10 µM NB-598 (squalene epoxidase inhibitor, to prevent squalene metabolism)

-

1 mM Sodium pyrophosphate decahydrate

-

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Microsome Preparation: Prepare hepatic microsomes from the liver tissue of the chosen species or from a cell line like HepG2 using standard differential centrifugation methods.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and all reagents except the microsomes and [3H]-FPP.

-

Compound Addition: Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixtures. Include a vehicle control (DMSO only).

-

Pre-incubation: Pre-incubate the reaction mixtures with the test compound for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the hepatic microsomes and [3H]-FPP to the reaction mixtures.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

-

Extraction of Squalene: Extract the lipid-soluble product, [3H]-squalene, into an organic solvent (e.g., hexane).

-

Quantification: Transfer the organic phase containing [3H]-squalene to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. Protein interactions - FDFT1 - The Human Protein Atlas [proteinatlas.org]

- 5. HitPredict - High confidence protein-protein interactions [hitpredict.org]

Methodological & Application

Application Notes and Protocols for YM-53601 Free Base in In Vitro Squalene Synthase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-53601 is a potent and selective inhibitor of squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1).[1][2] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, a critical pathway in cellular metabolism.[3] By inhibiting this enzyme, YM-53601 effectively reduces the production of squalene and downstream cholesterol.[1][2] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of YM-53601 free base on squalene synthase, typically sourced from hepatic microsomes.

Mechanism of Action

YM-53601 acts as a squalene synthase inhibitor, thereby blocking the conversion of farnesyl pyrophosphate (FPP) to squalene. This inhibition leads to a reduction in the biosynthesis of cholesterol and other sterols. The compound has demonstrated efficacy in lowering plasma cholesterol and triglyceride levels in various animal models.

Signaling Pathway

The following diagram illustrates the cholesterol biosynthesis pathway and the specific point of inhibition by YM-53601.

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by YM-53601.

Quantitative Data Summary

The inhibitory activity of YM-53601 on squalene synthase has been quantified across various species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Species/Cell Line | Enzyme Source | IC50 (nM) |

| Human | HepG2 cells | 79 |

| Rat | Hepatic microsomes | 90 |

| Hamster | Hepatic microsomes | 170 |

| Guinea Pig | Hepatic microsomes | 46 |

| Rhesus Monkey | Hepatic microsomes | 45 |

Data compiled from multiple sources.

Experimental Protocols

Preparation of Hepatic Microsomes

This protocol describes the preparation of hepatic microsomes from fresh liver tissue, a common source for squalene synthase activity assays.

Materials:

-

Fresh liver tissue

-

Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

High-speed refrigerated centrifuge

-

Ultracentrifuge

-

Dounce homogenizer

-

Bradford assay reagents for protein quantification

Procedure:

-

Excise and weigh fresh liver tissue. All subsequent steps should be performed at 4°C.

-

Mince the tissue and wash with ice-cold homogenization buffer to remove excess blood.

-

Homogenize the tissue in 3-4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant (S9 fraction) and transfer it to an ultracentrifuge tube.

-

Centrifuge the S9 fraction at 100,000 x g for 60 minutes to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.

-

Determine the protein concentration of the microsomal preparation using a Bradford assay.

-

Aliquots of the microsomal suspension can be snap-frozen in liquid nitrogen and stored at -80°C for future use.

In Vitro Squalene Synthase Inhibition Assay

This protocol details the methodology to assess the inhibitory effect of YM-53601 on squalene synthase activity using a radiometric assay.

Materials:

-

This compound stock solution (in DMSO)

-

Hepatic microsomes (prepared as described above)

-

Assay Buffer (50 mM HEPES, pH 7.5)

-

Reagents for reaction mixture:

-

11 mM Sodium Fluoride (NaF)

-

5.5 mM Magnesium Chloride (MgCl₂)

-

3 mM Dithiothreitol (DTT)

-

1 mM NADPH

-

5 µM Farnesyl Pyrophosphate (FPP)

-

[³H]-Farnesyl Pyrophosphate ([³H]-FPP) (e.g., 15 Ci/mmol)

-

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Preparation of Reagents: Prepare fresh dilutions of all reagents in the assay buffer on the day of the experiment.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the following components (final concentrations listed):

-

50 mM HEPES buffer, pH 7.5

-

11 mM NaF

-

5.5 mM MgCl₂

-

3 mM DTT

-

1 mM NADPH

-

5 µM FPP

-

[³H]-FPP (to a final specific activity suitable for detection)

-

Varying concentrations of YM-53601 (or DMSO for vehicle control).

-

-

Pre-incubation: Pre-incubate the reaction mixtures at 30°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding a small amount of the hepatic microsomal preparation (e.g., 10 µg of protein).

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an organic solvent, such as a mixture of chloroform and methanol (2:1).

-

Extraction of Squalene: Vortex the tubes vigorously and centrifuge to separate the phases. The lipid-soluble squalene will be in the organic phase.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The amount of [³H]-squalene formed is proportional to the squalene synthase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of YM-53601 relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for the in vitro squalene synthase inhibition assay.

References

Application Notes and Protocols for YM-53601 Cell-Based Assay for Lipid Accumulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] By blocking the conversion of farnesyl pyrophosphate to squalene, YM-53601 effectively reduces the synthesis of cholesterol and other downstream sterols.[1][2] Preclinical studies have demonstrated that YM-53601 significantly lowers plasma levels of non-HDL cholesterol and triglycerides in various animal models. The compound has shown superior efficacy in reducing triglycerides compared to fibrates and a greater cholesterol-lowering effect than some statins in certain models. These characteristics make YM-53601 a valuable tool for studying lipid metabolism and a potential therapeutic agent for hyperlipidemia.

This document provides detailed application notes and protocols for a cell-based assay to evaluate the effect of YM-53601 on intracellular lipid accumulation. The human hepatoma cell line HepG2 is utilized as a relevant in vitro model, as it retains many of the specialized functions of hepatocytes, including lipid metabolism. Lipid accumulation is induced in these cells using oleic acid, a long-chain fatty acid known to promote the formation of intracellular lipid droplets. The extent of lipid accumulation is then quantified using fluorescent and colorimetric staining methods, Nile Red and Oil Red O, respectively.

Mechanism of Action of YM-53601

YM-53601 targets and inhibits the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1). This enzyme catalyzes the first committed step in cholesterol biosynthesis, the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this step, YM-53601 effectively depletes the pool of precursors for cholesterol synthesis. This leads to a downstream activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that upregulates the expression of genes involved in cholesterol uptake and synthesis, including the LDL receptor. The inhibition of squalene synthase by YM-53601 not only reduces cholesterol synthesis but has also been shown to suppress the biosynthesis of triglycerides and free fatty acids.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of YM-53601.

Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601

| Cell Line/Tissue Source | IC₅₀ (nM) |

| Human HepG2 cells | 79 |

| Rat liver microsomes | 90 |

| Hamster liver microsomes | 170 |

| Guinea-pig liver microsomes | 46 |

| Rhesus monkey liver microsomes | 45 |

Table 2: In Vivo Effects of YM-53601 on Plasma Lipids

| Animal Model | Dosage | Duration | Effect on Non-HDL Cholesterol | Effect on Triglycerides |

| Guinea-pigs | 100 mg/kg/day | 14 days | ↓ 47% | - |

| Rhesus monkeys | 50 mg/kg, twice daily | 21 days | ↓ 37% | - |

| Hamsters (normal diet) | 50 mg/kg/day | 5 days | - | ↓ 81% |

| Hamsters (high-fat diet) | 100 mg/kg/day | 7 days | - | ↓ 73% |

| Rats | ED₅₀ = 32 mg/kg | Single dose | Inhibition of cholesterol biosynthesis | - |

Experimental Protocols

This section provides detailed protocols for a cell-based assay to assess the impact of YM-53601 on lipid accumulation in HepG2 cells.

Experimental Workflow

Materials and Reagents

-

Cell Line: Human hepatoma HepG2 cells

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipid Induction Medium: Culture medium supplemented with oleic acid (e.g., 0.5 mM). A 2:1 mixture of oleic acid to palmitic acid can also be used to better mimic in vivo conditions.

-

Test Compound: YM-53601 (dissolved in DMSO to prepare a stock solution)

-

Positive Control: Oleic acid-treated cells without YM-53601

-

Negative Control: Cells treated with vehicle (DMSO) only

-

Staining Reagents:

-

Nile Red Staining:

-

Nile Red stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixing

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

-

Oil Red O Staining:

-

Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)

-

Oil Red O working solution (e.g., 60% Oil Red O stock solution in distilled water)

-

Formalin (10%) or 4% PFA for fixing

-

60% Isopropanol

-

Hematoxylin for nuclear counterstaining

-

Isopropanol (100%) for dye extraction and quantification

-

-

Protocol 1: Cell Culture and Treatment

-

Cell Seeding:

-

Culture HepG2 cells in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells and seed them into 96-well clear-bottom black plates (for Nile Red staining) or clear plates (for Oil Red O staining) at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Lipid Accumulation Induction and Compound Treatment:

-

Prepare the lipid induction medium containing oleic acid.

-

Prepare serial dilutions of YM-53601 in the lipid induction medium. A suggested concentration range is 0.1 nM to 10 µM to cover the IC₅₀ value. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the culture medium from the wells and replace it with 100 µL of the prepared media:

-

Negative Control: Medium with vehicle (DMSO).

-

Positive Control: Lipid induction medium with vehicle (DMSO).

-

Test Wells: Lipid induction medium with varying concentrations of YM-53601.

-

-

Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

-

Protocol 2: Nile Red Staining and Quantification

-

Cell Fixation:

-

Carefully aspirate the medium from the wells.

-

Wash the cells twice with 150 µL of PBS per well.

-

Add 100 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.

-

Wash the cells three times with 150 µL of PBS per well.

-

-

Staining:

-

Prepare a Nile Red working solution by diluting the stock solution in PBS (e.g., to a final concentration of 1 µg/mL).

-

Add 100 µL of the Nile Red working solution to each well.

-

If nuclear counterstaining is desired, add DAPI to the Nile Red working solution (e.g., to a final concentration of 1 µg/mL).

-

Incubate the plate in the dark at room temperature for 10-15 minutes.

-

Wash the cells twice with 150 µL of PBS per well.

-

Add 100 µL of PBS to each well for imaging.

-

-

Image Acquisition and Analysis:

-

Image the plates using a high-content imaging system or a fluorescence microscope.

-

Use appropriate filter sets for DAPI (Excitation/Emission: ~358/461 nm) and Nile Red (for neutral lipids, Excitation/Emission: ~552/636 nm).

-

Quantify the fluorescence intensity of Nile Red per cell. The analysis software can be used to segment cells based on the DAPI signal and then measure the corresponding Nile Red intensity within each cell.

-

Protocol 3: Oil Red O Staining and Quantification

-

Cell Fixation:

-

Gently remove the culture medium.

-

Wash the cells twice with PBS.

-

Add 100 µL of 10% formalin to each well and incubate for at least 1 hour.

-

-

Staining:

-

Remove the formalin and wash the cells twice with distilled water.

-

Add 100 µL of 60% isopropanol to each well and incubate for 5 minutes.

-

Remove the isopropanol and add 100 µL of the freshly prepared Oil Red O working solution to each well.

-

Incubate at room temperature for 20-30 minutes.

-

Remove the Oil Red O solution and wash the cells 2-4 times with distilled water until the excess stain is removed.

-

(Optional) For visualization, counterstain with hematoxylin for 1 minute, then wash with water.

-

-

Quantification:

-

After the final water wash, remove all the water from the wells.

-

Add 100 µL of 100% isopropanol to each well to extract the Oil Red O stain from the lipid droplets.

-

Incubate the plate on a shaker for 10 minutes to ensure complete dissolution of the dye.

-

Measure the absorbance of the extracted dye at a wavelength of 490-520 nm using a microplate reader.

-

Data Analysis and Interpretation

-

Normalization: For both Nile Red and Oil Red O assays, subtract the background absorbance/fluorescence from a blank well (containing only isopropanol or PBS, respectively).

-

Calculation of Percent Inhibition:

-

Calculate the percentage of lipid accumulation inhibition for each concentration of YM-53601 using the following formula: % Inhibition = 100 - [ (Sample - Negative Control) / (Positive Control - Negative Control) ] * 100

-

-

IC₅₀ Determination:

-

Plot the percent inhibition against the logarithm of the YM-53601 concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of YM-53601 that inhibits lipid accumulation by 50%.

-

Troubleshooting

-

High background staining: Ensure thorough washing steps after fixation and staining. Prepare fresh staining solutions.

-

Low signal in positive controls: Optimize the concentration of oleic acid and the incubation time to ensure sufficient lipid accumulation.

-

High well-to-well variability: Ensure uniform cell seeding and careful pipetting.

-

Cell detachment: Handle the plates gently during washing steps. Consider using coated plates for better cell adherence.

By following these detailed protocols, researchers can effectively utilize YM-53601 to investigate its impact on intracellular lipid accumulation, providing valuable insights into its mechanism of action and potential as a lipid-lowering agent.

References

- 1. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Imaging of neutral lipids by oil red O for analyzing the metabolic status in health and disease | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for YM-53601 Efficacy Testing in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

YM-53601 is a potent and selective inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, YM-53601 effectively reduces the production of cholesterol and has demonstrated significant lipid-lowering effects in various animal models.[1][3] These notes provide detailed protocols for evaluating the efficacy of YM-53601 in animal models of hyperlipidemia and offer a proposed framework for investigating its potential synergistic effects with chemotherapeutic agents in cancer models.

Mechanism of Action: Squalene Synthase Inhibition

YM-53601 exerts its therapeutic effects by inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), which catalyzes the first committed step in cholesterol biosynthesis—the conversion of two molecules of farnesyl pyrophosphate (FPP) to squalene.[1] This blockade leads to a reduction in de novo cholesterol synthesis. The mechanism of action is distinct from that of statins, which inhibit HMG-CoA reductase, an earlier enzyme in the mevalonate pathway.

References

- 1. The effect of statin treatment on intratumoral cholesterol levels and LDL receptor expression: a window-of-opportunity breast cancer trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel bisphosphonate inhibitor of squalene synthase combined with a statin or a nitrogenous bisphosphonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for YM-53601 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosage, administration, and experimental protocols for the squalene synthase inhibitor, YM-53601, in rat models. The provided methodologies are based on published research and are intended to guide the design and execution of preclinical studies.

Compound Information

-

Compound Name: YM-53601

-

Mechanism of Action: Inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] This inhibition leads to reduced plasma cholesterol and triglyceride levels.[5]

-

Primary Indications (Preclinical): Hypercholesterolemia and hypertriglyceridemia.

Dosage and Administration in Rats

YM-53601 is typically administered orally to rats. The dosage and vehicle can be adjusted based on the specific experimental design.

Table 1: Recommended Oral Dosage of YM-53601 in Rats

| Dosage Range | Vehicle | Frequency | Notes |

| 6.25 - 50 mg/kg | 0.5% (w/v) methylcellulose solution | Once daily | Effective for inhibiting cholesterol biosynthesis and lowering plasma lipids. |

Experimental Protocols

Induction of Hyperlipidemia in Rats (High-Fat Diet Model)

To study the efficacy of YM-53601 in a hyperlipidemic state, a high-fat diet (HFD) can be used to induce elevated plasma lipid levels in rats.

Protocol:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

-

Diet Composition: A typical high-fat diet for inducing hyperlipidemia in rats may consist of standard chow supplemented with sources of fat and cholesterol. While specific compositions vary, a representative diet could include:

-

Standard powdered rat feed: ~60-70%

-

Fat source (e.g., lard, coconut oil, corn oil): ~10-20%

-

Cholesterol: ~1-2%

-

Cholic acid: ~0.5% (to aid in cholesterol absorption)

-

-

Feeding Period: Feed the rats the HFD for a period of 4 to 8 weeks to establish hyperlipidemia.

-

YM-53601 Administration: Following the induction period, administer YM-53601 orally at the desired dosage (e.g., 12.5, 25, or 50 mg/kg) once daily for the duration of the treatment period (e.g., 1-4 weeks).

-

Control Groups: Include a normal diet control group and a high-fat diet control group receiving the vehicle (0.5% methylcellulose) only.

-

Monitoring: Monitor body weight, food intake, and plasma lipid levels (total cholesterol, triglycerides, HDL-C, LDL-C) at baseline and throughout the study.

Assessment of de novo Cholesterol Biosynthesis

This protocol details an in vivo assay to measure the rate of cholesterol biosynthesis using a radiolabeled precursor.

Protocol:

-

Animal Preparation: Use rats under specific lighting conditions (e.g., lights off from 07:30 h to 20:30 h for a week) to increase hepatic cholesterol biosynthesis during the daytime.

-

YM-53601 Administration: Administer a single oral dose of YM-53601 (e.g., 6.25, 12.5, 25, or 50 mg/kg) or the vehicle control.

-

Radiolabel Administration: One hour after YM-53601 administration, inject [14C]-acetate intraperitoneally (e.g., 40.5 µCi per animal).

-

Sample Collection: Two hours after the drug treatment (one hour after [14C]-acetate injection), anesthetize the rats (e.g., with diethyl ether) and collect blood and liver tissue.

-

Lipid Extraction and Analysis:

-

Saponify a plasma sample (e.g., 1 ml) in alcoholic KOH.

-

Extract the non-saponifiable lipids (containing cholesterol) with a nonpolar solvent (e.g., petroleum ether).

-

Measure the radioactivity of the extracted lipids using a liquid scintillation counter to determine the amount of [14C]-acetate incorporated into cholesterol.

-

-

Data Analysis: The inhibition of cholesterol biosynthesis is calculated by comparing the radioactivity in the YM-53601-treated groups to the vehicle-treated control group. The ED50 value for YM-53601 in inhibiting cholesterol biosynthesis in rats has been reported to be 32 mg/kg.

Evaluation in Cholestyramine-Treated Rats

This model is used to study the effects of YM-53601 in a state of stimulated cholesterol and bile acid synthesis.

Protocol:

-

Diet: Feed rats a diet supplemented with cholestyramine (e.g., 2-5% w/w) for a specified period (e.g., several days to weeks). Cholestyramine is a bile acid sequestrant that interrupts the enterohepatic circulation of bile acids, leading to an upregulation of cholesterol and bile acid synthesis in the liver.

-

YM-53601 Administration: Administer YM-53601 orally at the desired doses to the cholestyramine-fed rats.

-

Outcome Measures: Assess the effects on plasma lipids, as well as on triglyceride and free fatty acid biosynthesis. Single administration of YM-53601 in cholestyramine-treated rats has been shown to inhibit triglyceride and free fatty acid biosynthesis.

Signaling Pathways and Mechanisms of Action

Cholesterol Biosynthesis Pathway Inhibition

YM-53601 directly inhibits squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This action blocks the conversion of farnesyl pyrophosphate to squalene, a precursor of cholesterol.

Caption: Inhibition of Cholesterol Biosynthesis by YM-53601.

Proposed Mechanism of Triglyceride Reduction

YM-53601 has been observed to lower plasma triglycerides. While the exact mechanism is not fully elucidated, it is proposed to involve the inhibition of triglyceride and free fatty acid biosynthesis in the liver.

Caption: Proposed Workflow for YM-53601-Mediated Triglyceride Reduction.

Enhancement of Lipoprotein Clearance

YM-53601 appears to increase the clearance of LDL and VLDL from the plasma. This effect may be mediated, in part, through the lipoprotein lipase (LPL) degradation pathway, although it does not seem to directly activate LPL.

Caption: Proposed Mechanism of Enhanced Lipoprotein Clearance by YM-53601.

References

- 1. YM-53601, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of cholestyramine on synthesis of cholesterol and bile acids in germfree rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of YM-53601, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of YM-53601 in Hamsters

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral administration of YM-53601 in hamster models. YM-53601 is a potent and selective inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] This document outlines detailed experimental protocols, summarizes quantitative data from preclinical studies, and includes visualizations of the mechanism of action and experimental workflow.

Data Presentation

The following tables summarize the quantitative data from studies involving the oral administration of YM-53601 to hamsters.

Table 1: Effects of YM-53601 on Plasma Lipids in Hamsters on a Normal Diet

| Dosage (mg/kg/day) | Duration | % Decrease in Triglycerides | % Decrease in Total Cholesterol | % Decrease in non-HDL-C | Reference |

| 12.5 | 5 days | Not specified | 39% | 57% | [1] |

| 25 | 5 days | Not specified | Not specified | Not specified | [1] |

| 50 | 5 days | 81% (P<0.001) | 57% | 74% |

Table 2: Effects of YM-53601 on Plasma Lipids in Hamsters on a High-Fat Diet

| Dosage (mg/kg/day) | Duration | % Decrease in Triglycerides | % Decrease in non-HDL-C | Reference |

| 10 | 7 days | Dose-dependent decrease | Significantly superior to fenofibrate | |

| 30 | 27 days | Not specified | Sustained decrease (P<0.001) | |

| 100 | 7 days | 73% (P<0.001) | Significantly superior to fenofibrate |

Table 3: Pharmacokinetic and Pharmacodynamic Effects of YM-53601 in Hamsters

| Dosage (mg/kg) | Administration | Key Finding | Time Point | Reference |

| 50 | Single oral dose | Maximum plasma concentration | 1 hour post-administration | |

| 30 | Single oral dose | Enhanced disappearance of plasma triglycerides after intrafat injection | N/A | |

| 50 | Oral, daily for 5 days | Enhanced clearance of DiI-VLDL and DiI-LDL | N/A |

Experimental Protocols

This section provides detailed methodologies for the preparation and oral administration of YM-53601 to hamsters.

Protocol 1: Preparation of YM-53601 Suspension for Oral Gavage

Materials:

-

YM-53601 powder

-

0.5% Methylcellulose solution

-

Weighing scale

-

Spatula

-

Mortar and pestle (optional, for fine powder)

-

Vortex mixer

-

Appropriate size beakers and graduated cylinders

Procedure:

-

Calculate the required amount of YM-53601 based on the desired concentration and the total volume of the suspension to be prepared.

-

Accurately weigh the calculated amount of YM-53601 powder.

-

If the powder is not fine, gently grind it using a mortar and pestle to ensure uniform particle size for better suspension.

-

Measure the required volume of 0.5% methylcellulose solution.

-

Gradually add the YM-53601 powder to the methylcellulose solution while continuously stirring or vortexing.

-

Continue to vortex the suspension until a homogenous mixture is achieved, ensuring there are no visible clumps of powder.

-

Prepare the suspension fresh daily before administration to ensure stability and uniform dosing.

Protocol 2: Oral Administration of YM-53601 to Hamsters via Gavage

Materials:

-

Prepared YM-53601 suspension

-

Male Syrian golden hamsters (body weight 140-180 g)

-

Appropriate gauge gavage needle (flexible or stainless steel with a ball tip)

-

Syringes (1 ml or appropriate size for the dosing volume)

-

Animal scale

-

Personal protective equipment (gloves, lab coat)

Procedure:

-

Animal Handling and Acclimatization:

-

House the hamsters in a controlled environment with a standard diet and water ad libitum.

-

Allow for an acclimatization period before starting the experiment.

-

-

Dosage Calculation:

-

Weigh each hamster accurately before each administration to calculate the precise volume of the YM-53601 suspension to be administered.

-

The dosing volume should be calculated based on the concentration of the suspension and the target dose in mg/kg.

-

-

Gavage Procedure:

-

Gently restrain the hamster to immobilize its head and body.

-

Measure the length of the gavage needle from the tip of the hamster's nose to the last rib to estimate the correct insertion depth.

-

Draw the calculated volume of the YM-53601 suspension into the syringe attached to the gavage needle.

-

Carefully insert the gavage needle into the hamster's mouth, passing it over the tongue and down the esophagus into the stomach. Avoid entering the trachea.

-

Slowly and steadily administer the suspension.

-

Gently remove the gavage needle.

-

-

Post-Administration Monitoring:

-

Observe the hamster for a few minutes after administration for any signs of distress, such as difficulty breathing or regurgitation.

-

Return the hamster to its cage and monitor its general health throughout the study period.

-

-

Control Group:

-

A control group should be administered an equal volume of the 0.5% methylcellulose vehicle solution using the same gavage procedure.

-

Mandatory Visualizations

Signaling Pathway

Caption: Inhibition of Cholesterol Biosynthesis by YM-53601.

Experimental Workflow

Caption: Workflow for YM-53601 Oral Administration Study in Hamsters.

References

- 1. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Stock Solutions of YM-53601 Free Base: An Application Note and Protocol